2-(2-fluorophenyl)-6-methyl-4H-chromen-4-one
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Overview
Description
2-(2-fluorophenyl)-6-methyl-4H-chromen-4-one is a synthetic organic compound belonging to the class of flavonoids It is characterized by a chromen-4-one core structure with a fluorophenyl and a methyl group substituent
Mechanism of Action
Target of Action
Compounds similar to “2-(2-fluorophenyl)-6-methyl-4H-chromen-4-one” often target specific enzymes or receptors in the body. For example, many indole derivatives, which have a similar aromatic structure, have been found to bind with high affinity to multiple receptors .
Mode of Action
The compound might interact with its targets by binding to them, which could lead to changes in the targets’ activity. This could result in the inhibition or activation of the targets, leading to downstream effects .
Biochemical Pathways
The compound could affect various biochemical pathways depending on its specific targets. For instance, it might influence pathways related to cell growth and proliferation, inflammation, or other cellular processes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would determine its bioavailability. Factors such as how well the compound is absorbed in the body, how it is distributed to different tissues, how it is metabolized, and how it is excreted would all influence its effectiveness .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. It might lead to changes in cell behavior, gene expression, or other cellular processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Biochemical Analysis
Biochemical Properties
. Based on its structural similarity to other fluorophenyl compounds, it can be hypothesized that it may interact with enzymes, proteins, and other biomolecules. The nature of these interactions could be influenced by the fluorophenyl and chromenone groups present in the compound .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
There is currently no available data on the effects of different dosages of 2-(2-fluorophenyl)-6-methyl-4H-chromen-4-one in animal models .
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized . Similar compounds have been shown to interact with various enzymes and cofactors, and to influence metabolic flux and metabolite levels .
Transport and Distribution
It is possible that it interacts with transporters or binding proteins, and that it has effects on its localization or accumulation .
Subcellular Localization
Similar compounds have been shown to be directed to specific compartments or organelles due to targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenyl)-6-methyl-4H-chromen-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 2-fluorobenzaldehyde and 6-methyl-2-hydroxyacetophenone as starting materials. The reaction is catalyzed by a base such as potassium carbonate in the presence of a solvent like ethanol. The mixture is heated under reflux conditions to facilitate the cyclization process, leading to the formation of the desired chromen-4-one compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-fluorophenyl)-6-methyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the chromen-4-one to its corresponding chromanol derivative.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of chromanol derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of materials with specific optical and electronic properties.
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Share a similar bicyclic structure and exhibit various biological activities.
Indole derivatives: Known for their wide range of pharmacological properties.
Thiourea derivatives: Exhibit diverse biological applications, including antibacterial and anticancer activities.
Uniqueness
2-(2-fluorophenyl)-6-methyl-4H-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(2-fluorophenyl)-6-methylchromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FO2/c1-10-6-7-15-12(8-10)14(18)9-16(19-15)11-4-2-3-5-13(11)17/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRQBCDSTILQEHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=CC2=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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